Bis(2,2-difluoroethyl)amine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Bis(2,2-difluoroethyl)amine hydrochloride primarily targets heteroatom nucleophiles such as thiol, amine, and alcohol . These nucleophiles play a crucial role in various biochemical reactions, serving as the sites for electrophilic attack during the process of bond formation.
Mode of Action
The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The result of this interaction is the formation of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
Its molecular weight is 18156 , which may influence its absorption and distribution in the body
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-difluoroethyl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
2,2-difluoroethylamine+HCl→Bis(2,2-difluoroethyl)amine hydrochloride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-difluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoroethyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted amines, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Bis(2,2-difluoroethyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but with chlorine atoms instead of fluorine.
Bis(2-methoxyethyl)amine hydrochloride: Contains methoxy groups instead of difluoroethyl groups.
Uniqueness
Bis(2,2-difluoroethyl)amine hydrochloride is unique due to the presence of difluoroethyl groups, which impart distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability . These properties make it particularly useful in applications where these characteristics are advantageous.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N.ClH/c5-3(6)1-9-2-4(7)8;/h3-4,9H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUMIQXLHCCAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NCC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782437-82-4 |
Source
|
Record name | bis(2,2-difluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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